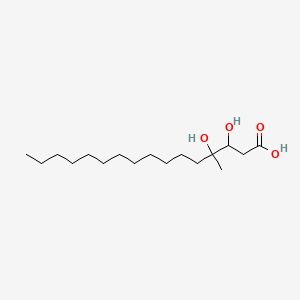

3,4-Dihydroxy-4-methylhexadecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H34O4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3,4-dihydroxy-4-methylhexadecanoic acid |

InChI |

InChI=1S/C17H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-17(2,21)15(18)14-16(19)20/h15,18,21H,3-14H2,1-2H3,(H,19,20) |

InChI Key |

NACNPFXTZNCJJY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C)(C(CC(=O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C)(C(CC(=O)O)O)O |

Origin of Product |

United States |

Biological Occurrence, Natural Context, and Metabolomic Integration

Natural Distribution and Origin in Biological Systems

The fatty acid 3,4-dihydroxy-4-methylhexadecanoic acid is a specialized lipid molecule that has been identified in specific biological contexts, primarily within the microbial kingdom. nih.govebi.ac.uk Its unique structure, featuring a long hydrocarbon chain with vicinal diols and a methyl branch, suggests a tailored biosynthetic origin for specific functional roles. nih.gov

A notable occurrence of this compound is as a structural component of the complex natural product glomosporin. Glomosporin is a novel antifungal cyclic depsipeptide isolated from the fungus Glomospora sp.. Spectroscopic analysis, including NMR and mass spectrometry, revealed that the structure of glomosporin includes a heptapeptide (B1575542) ring linked to a this compound side chain. This fatty acid moiety is attached to the amino terminus of the peptide sequence and is also cyclized through an ester bond involving its 3-hydroxy group.

The primary documented source of this compound is the fungal kingdom. It was identified as the fatty acid component of glomosporin, which is produced by a solid culture of the fungus Glomospora sp., an organism isolated from fallen pine leaves.

While branched-chain fatty acids are common constituents of bacterial lipidomes, and various hydroxy fatty acids have been identified in bacteria like Lactobacillus, the specific presence of this compound in bacteria is not prominently documented in the reviewed scientific literature.

Current scientific literature does not provide significant evidence for the widespread detection of this compound as a distinct lipid species in eukaryotic biological samples such as animal tissues or plant extracts. While mammalian systems contain various vicinal diols of polyunsaturated fatty acids, which are metabolites generated by enzymes like cytochrome P450 and epoxide hydrolases, the specific 17-carbon branched-chain dihydroxy fatty acid has not been reported as a common component. nih.gov Similarly, analyses of plant lipidomes have identified a vast array of fatty acids, but the presence of this compound is not a common finding.

Elucidation of Biosynthetic Pathways in Producing Organisms

The biosynthesis of a structurally complex molecule like this compound is understood to involve a specialized enzymatic machinery, likely a Polyketide Synthase (PKS) or a hybrid Fatty Acid Synthase (FAS)-PKS system. These pathways assemble the molecule from simple precursors in a controlled, stepwise manner. nih.govkit.edu

The biosynthesis of the carbon backbone of this compound likely initiates with a starter unit that is elongated through successive condensation reactions. The process is analogous to both fatty acid and polyketide synthesis, where an acyl-CoA starter unit is extended by two-carbon units derived from malonyl-CoA. nih.gov

Given the methyl group at the C-4 position, the biosynthesis is unlikely to start with a standard acetyl-CoA primer. Instead, it is hypothesized to involve a mechanism common in polyketide synthesis:

Initiation: The synthesis may begin with a precursor like propionyl-CoA, which arises from the catabolism of amino acids such as isoleucine and valine, or from the metabolism of odd-chain fatty acids. nih.gov

Elongation: The initial starter unit is then loaded onto a synthase complex (likely a PKS) and iteratively elongated by the addition of two-carbon units from malonyl-CoA in a series of decarboxylative Claisen condensations. nih.govkit.edu This process builds up the 16-carbon chain.

Table 1: Potential Precursors in the Biosynthesis of this compound

| Precursor Type | Specific Molecule | Role in Biosynthesis |

|---|---|---|

| Starter Unit | Propionyl-CoA | Provides the initial three carbons, potentially leading to the methyl branch after subsequent steps. |

| Extender Unit | Malonyl-CoA | Donates two-carbon units for the iterative elongation of the fatty acid chain. |

| Methyl Donor | S-adenosyl methionine (SAM) | Provides the methyl group for C-methylation if catalyzed by a methyltransferase domain. |

The characteristic methyl and dihydroxy functional groups are installed by specific "tailoring" enzymes that are often part of the PKS gene cluster.

Methyl Branching: The C-4 methyl group is likely introduced by one of two primary enzymatic mechanisms:

C-Methyltransferase (CMeT) Domain: Fungal PKSs often contain embedded C-methyltransferase domains. These enzymes use S-adenosyl methionine (SAM) as a cofactor to transfer a methyl group directly onto the growing polyketide chain at a specific carbon position. nih.gov This methylation event is programmed to occur at a precise step during the chain elongation process. nih.gov

Methylmalonyl-CoA Incorporation: Alternatively, the methyl branch can be introduced by the incorporation of a methylmalonyl-CoA extender unit instead of a malonyl-CoA unit. nih.gov This process, catalyzed by the ketosynthase (KS) domain of the PKS, directly adds a two-carbon unit with an attached methyl group, resulting in a propionate-derived moiety in the backbone. nih.gov

Stereoselective Dihydroxylation: The formation of the vicinal diol at the C-3 and C-4 positions is a critical step that likely involves oxidation. In fungi, such reactions are commonly catalyzed by cytochrome P450 monooxygenases, which are often found encoded within PKS gene clusters. nih.gov The mechanism is proposed to proceed as follows:

Epoxidation: A P450 enzyme catalyzes the stereoselective epoxidation of a double bond at the C3-C4 position of a fatty acid intermediate.

Epoxide Hydrolysis: A second enzyme, an epoxide hydrolase, catalyzes the ring-opening of the epoxide with the addition of a water molecule, resulting in the formation of a vicinal diol with a specific stereochemistry. nih.gov The formation of vicinal diols from epoxy fatty acids is a known biological process. nih.gov

Genetic and Environmental Regulation of Biosynthetic Gene Expression

The biosynthesis of fatty acids and their derivatives is tightly regulated at the genetic level to meet the cell's metabolic needs. Transcription factors play a crucial role in controlling the expression of genes involved in fatty acid metabolism. nih.gov For instance, in bacteria, the metabolism of branched-chain amino acids is linked to the synthesis of branched-chain fatty acids, and the expression of the necessary enzymes is genetically controlled. frontiersin.org

Environmental factors also significantly influence fatty acid composition and metabolism. In microorganisms, changes in the environment can lead to adaptive alterations in membrane lipids. frontiersin.org However, specific research into the genetic and environmental factors that regulate the biosynthesis of this compound is currently not available in the scientific literature.

Integration within Broader Lipid Metabolic Networks

Metabolomic Profiling in Biological Systems Under Varied Conditions

Metabolomics and lipidomics are powerful tools used to identify and quantify a wide range of small molecules, including fatty acids, in biological systems. nih.govmetabolomicsworkbench.org These approaches can provide a snapshot of the metabolic state of an organism under different conditions. While databases like the Metabolomics Workbench contain entries for this compound, indicating its recognition as a metabolite, there is a lack of published metabolomic studies that have specifically identified and reported its levels in biological samples under varied conditions. nih.gov

Dynamic Changes in Response to Specific Environmental Stimuli (e.g., Temperature, Nutrient Availability)

The composition of fatty acids in an organism can change in response to environmental stimuli such as temperature and nutrient availability. For example, the catabolism of branched-chain amino acids, which provides the precursors for branched-chain fatty acids, can be influenced by the availability of these amino acids in the environment. nih.govnih.gov While the general principles of how environmental factors affect fatty acid metabolism are established, no studies have specifically investigated the dynamic changes in the concentration of this compound in response to such stimuli.

Chemical Synthesis and Analog Design for Advanced Research Applications

Laboratory Synthesis Methodologies for 3,4-Dihydroxy-4-methylhexadecanoic acid

The key step in the synthesis of this compound is the regio- and stereoselective dihydroxylation of a suitable alkene precursor, such as methyl 4-methylhexadec-3-enoate. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for this transformation, offering high enantioselectivity in the formation of vicinal diols from prochiral olefins. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), and a stoichiometric co-oxidant. wikipedia.org

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either the (3R, 4S) or (3S, 4R) enantiomer. The reaction generally proceeds with high regioselectivity, favoring the more electron-rich double bond. wikipedia.org For a tetrasubstituted alkene like the proposed precursor, the reaction conditions, including the choice of ligand and the presence of additives like methanesulfonamide, can be optimized to achieve efficient and selective dihydroxylation. acs.org

The general mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.orglibretexts.org Subsequent hydrolysis of this intermediate yields the desired diol and regenerates the osmium catalyst. organic-chemistry.org

Table 1: Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent | Function |

| Osmium Tetroxide (OsO₄) | Primary oxidant that forms the diol |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Stoichiometric reoxidant for OsO₄ |

| N-Methylmorpholine N-oxide (NMO) | Alternative stoichiometric reoxidant |

| (DHQ)₂-PHAL or (DHQD)₂-PHAL | Chiral ligands to induce enantioselectivity |

| Methanesulfonamide (CH₃SO₂NH₂) | Additive to improve reaction rate and turnover |

| Potassium Carbonate (K₂CO₃) | Base to maintain optimal pH |

| tert-Butanol/Water | Solvent system |

This table presents a generalized set of reagents for the Sharpless asymmetric dihydroxylation, a method applicable to the synthesis of this compound from a suitable alkene precursor.

The introduction of the methyl group at the C4 position would be accomplished prior to the dihydroxylation step. A potential synthetic strategy would involve the creation of a β,γ-unsaturated ester with a methyl group at the γ-position. This could be achieved through various established methods in organic synthesis. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction between a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester and a β-keto ester could construct the required carbon skeleton and the double bond at the desired position. Subsequent selective reduction of the ester group at the appropriate stage would yield the final carboxylic acid.

Preparation of Chemically Modified Analogues and Probes

To investigate the metabolic fate and molecular interactions of this compound, chemically modified analogues, such as isotopically labeled derivatives and functionalized probes, are invaluable tools.

Isotopically labeled versions of this compound, for example with ¹³C or ²H (deuterium), are essential for metabolic tracing studies using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov A common strategy for introducing isotopic labels is to use a labeled starting material in the synthesis.

For instance, a ¹³C-labeled methyl group could be introduced using a ¹³C-labeled methylating agent in the formation of the precursor. Alternatively, deuterium (B1214612) atoms can be incorporated at specific positions. For example, a Leuckart–Wallach type reaction could potentially be adapted for the site-selective incorporation of a deuterium atom. diva-portal.org Another approach involves the reduction of an appropriate functional group with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), during the synthesis.

Table 2: Common Isotopes and Their Application in Fatty Acid Research

| Isotope | Common Application | Detection Method |

| ²H (Deuterium) | Metabolic tracing, mechanistic studies | Mass Spectrometry, NMR |

| ¹³C | Metabolic flux analysis, structural studies | Mass Spectrometry, NMR |

| ¹⁴C | Radiotracing in biological systems | Scintillation Counting |

| ¹⁵N | Labeling of nitrogen-containing derivatives | Mass Spectrometry, NMR |

This table outlines common stable and radioactive isotopes used in the synthesis of labeled fatty acid analogues for various research applications.

To identify the cellular binding partners and enzymes that interact with this compound, functionalized analogues can be synthesized to serve as activity-based probes or for affinity purification.

Activity-Based Probes: These probes typically contain a reactive group (a "warhead") that forms a covalent bond with a target protein upon binding, allowing for its identification and characterization. For fatty acid analogues, a common approach is to incorporate a photoreactive group, such as a diazirine, which upon photolysis generates a reactive carbene that crosslinks with nearby proteins. nih.gov This photoreactive group can be strategically placed at various positions along the fatty acid chain to probe different binding interactions.

Affinity Purification Probes: These probes are designed to selectively isolate binding partners from complex biological mixtures. They usually consist of the fatty acid analogue attached to a solid support (e.g., agarose (B213101) beads) via a linker. neb.com When a cell lysate is passed over this support, proteins that bind to the fatty acid analogue are retained and can be subsequently eluted and identified. The design of the linker is critical to ensure that the fatty acid moiety is accessible for binding and that non-specific interactions are minimized.

Metabolic Fate and Biotransformation in Controlled Biological Models

Enzymatic Degradation and Catabolic Pathways in Model Organisms

The primary catabolic routes for fatty acids—beta-, alpha-, and omega-oxidation—are all theoretically available for the degradation of 3,4-Dihydroxy-4-methylhexadecanoic acid. However, the efficiency and likelihood of each pathway are directly influenced by its unique molecular structure.

Beta-oxidation is the principal pathway for fatty acid degradation, occurring within the mitochondria and peroxisomes. nih.gov The process involves a four-step cycle that sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. aocs.orgfrontiersin.org

The standard beta-oxidation cycle proceeds as follows:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha (C2) and beta (C3) carbons.

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon. nih.gov

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the beta-hydroxyl group to a keto group. aocs.org

Thiolytic Cleavage: Thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. mdpi.com

For this compound, the pathway encounters significant hurdles. The pre-existing hydroxyl group at the C3 position resembles an intermediate of the cycle. However, the methyl group at the C4 position creates steric hindrance that likely impedes the action of 3-hydroxyacyl-CoA dehydrogenase and/or the subsequent thiolase enzyme. Fatty acids with methyl branches at the beta-carbon (C3), such as phytanic acid, are known to block beta-oxidation entirely. nih.govmdpi.com While the methyl group in this compound is at C4, its proximity to the reactive center of the enzymatic machinery makes it a substantial obstacle, potentially halting or significantly slowing the mitochondrial beta-oxidation spiral.

Interactive Table: Standard Beta-Oxidation vs. Challenges with this compound

| Step | Standard Substrate (e.g., Palmitoyl-CoA) | Enzyme | Product | Challenge with 3,4-Dihydroxy-4-methylhexadecanoyl-CoA |

| 1. Oxidation | Palmitoyl-CoA | Acyl-CoA Dehydrogenase | trans-Δ²-Hexadecenoyl-CoA | This step may proceed if the C3-hydroxyl is first oxidized. |

| 2. Hydration | trans-Δ²-Hexadecenoyl-CoA | Enoyl-CoA Hydratase | L-3-Hydroxyhexadecanoyl-CoA | The compound already has a 3-hydroxy group. |

| 3. Oxidation | L-3-Hydroxyhexadecanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketohexadecanoyl-CoA | The 4-methyl group likely causes steric hindrance, impeding enzyme access. |

| 4. Cleavage | 3-Ketohexadecanoyl-CoA | β-Keto-thiolase | Myristoyl-CoA + Acetyl-CoA | If the previous step is blocked, the substrate for thiolysis is not formed. |

When beta-oxidation is impaired, cells can utilize alternative catabolic pathways located in different subcellular compartments.

Alpha-Oxidation: This pathway, occurring in the peroxisomes, removes a single carbon from the carboxyl end of a fatty acid. researchgate.net It is the primary degradation route for fatty acids with a beta-methyl branch, like phytanic acid, which cannot undergo beta-oxidation. wikipedia.org The process involves the hydroxylation of the alpha-carbon, followed by decarboxylation. researchgate.netnih.gov For this compound, alpha-oxidation could serve as a mechanism to bypass the problematic C3-C4 structure. By removing the original carboxyl carbon, the problematic C3 becomes the new C2, and the C4-methyl group shifts to the C3 position, creating a beta-methylated fatty acid that could potentially undergo further processing.

Omega-Oxidation: Omega-oxidation is typically a minor pathway that takes place in the endoplasmic reticulum. nih.govpsu.edu Its importance increases when beta-oxidation is defective. psu.edu This pathway involves the oxidation of the terminal methyl group (the omega carbon), which is the carbon furthest from the carboxyl group. nih.gov The key enzymes are from the cytochrome P450 family (e.g., CYP4A11, CYP4F2), which first hydroxylate the omega-carbon. nih.gov This is followed by two dehydrogenase steps that convert the terminal hydroxyl group into a carboxylic acid, forming a dicarboxylic acid. nih.gov This resulting dicarboxylic acid can then be activated with CoA at either end and undergo beta-oxidation from the omega end.

Conjugation and Esterification Reactions within Cellular Compartments

Beyond direct catabolism, this compound can undergo anabolic reactions, being incorporated into more complex lipids or conjugated with other molecules. These reactions serve to compartmentalize the fatty acid, alter its biological activity, or prepare it for transport and excretion.

Esterification: Research on other hydroxy fatty acids shows they can be readily taken up by cells and esterified into neutral lipids and phospholipids (B1166683). nih.gov This involves the formation of an ester bond between the carboxyl group of the fatty acid and a hydroxyl group on a glycerol (B35011) backbone or other lipid structure. It is plausible that this compound could be incorporated into triglycerides or membrane phospholipids like phosphatidylcholine or phosphatidylinositol. nih.gov A notable class of lipids, known as branched fatty acid esters of hydroxy fatty acids (FAHFAs), are formed by the esterification of a fatty acid to the hydroxyl group of a hydroxy fatty acid. mdpi.comnih.gov This suggests that the hydroxyl groups at C3 or C4 of the title compound could serve as attachment points for other fatty acids.

Conjugation: Fatty acids can also be conjugated to other molecules, such as amino acids or glucuronic acid, via amide or ester linkages. creative-peptides.com These conjugation reactions typically increase the water solubility of the lipid, facilitating its elimination from the body, or can modify its biological function. The carboxyl group or one of the hydroxyl groups of this compound could be a site for such conjugation reactions.

Identification and Structural Characterization of Biological Metabolites in Research Systems

Interactive Table: Predicted Metabolites of this compound

| Metabolic Pathway | Predicted Primary Metabolite(s) | Chemical Formula of Metabolite | Notes |

| Partial Beta-Oxidation | Acetyl-CoA and 1,2-Dihydroxy-2-methyltetradecanoic acid | C₂H₃O-SCoA and C₁₅H₃₀O₄ | Assumes the cycle can proceed at least once before being halted by the branch point. |

| Alpha-Oxidation | 2,3-Dihydroxy-3-methylpentadecanoic acid and Carbon Dioxide | C₁₆H₃₂O₄ and CO₂ | Results from the removal of the original carboxyl carbon. |

| Omega-Oxidation | 3,4-Dihydroxy-4-methyl-hexadecanedioic acid | C₁₇H₃₂O₅ | A dicarboxylic acid is formed by oxidation of the terminal methyl group. |

| Esterification | Triglyceride or Phospholipid species containing the fatty acid | Variable | The fatty acid is incorporated into a larger lipid molecule. |

| Conjugation | Glucuronide or Amino Acid Conjugates | Variable | The fatty acid is linked to a polar molecule for excretion or transport. |

Biological Roles and Molecular Mechanisms of Action in Research Contexts

Function as a Structural Component of Complex Lipids

Current research has identified 3,4-Dihydroxy-4-methylhexadecanoic acid as an integral component of at least one complex bioactive lipid. Its unique structure, with multiple hydroxyl groups and a methyl branch, likely influences the assembly and properties of the macromolecules it forms.

| Attribute | Description | Reference |

|---|---|---|

| Producing Organism | Glomospora sp. (fungus) | ebi.ac.uk |

| Compound Class | Cyclic Depsipeptide | ebi.ac.ukjst.go.jp |

| Fatty Acid Component | This compound | ebi.ac.ukjst.go.jp |

| Role of the Fatty Acid | Structural side chain, involved in cyclization of the peptide. | ebi.ac.uk |

| Biological Activity | Antifungal | ebi.ac.uk |

This compound has been identified as a metabolite whose levels change in the context of membrane lipid degradation. A comparative metabolomics study on pearl millet (Pennisetum glaucum L.) investigated the biochemical mechanisms associated with rancidity. nih.gov This study found that in pearl millet genotypes with high rancidity, there was a significant accumulation of various fatty acid compounds, including this compound. nih.gov The development of rancidity is linked to the breakdown of triacylglycerols and phospholipids (B1166683), which are the primary components of cell membranes. nih.gov The increase in levels of free fatty acids, such as this compound, is a result of the degradation of these membrane lipids. nih.gov While this study does not detail the direct influence of this specific fatty acid on membrane dynamics, the presence of methyl branches and hydroxyl groups in fatty acids is known to affect membrane fluidity and ordering. nih.gov

| Study Focus | Organism | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Biochemical mechanism of rancidity | Pearl Millet (Pennisetum glaucum L.) | Increased levels of this compound were detected in high rancidity genotypes. | nih.gov |

| Associated Process | Degradation of membrane lipids (triacylglycerols and phospholipids). | The accumulation of this fatty acid is linked to the decomposition of complex lipids in cell membranes during storage. | nih.gov |

Signaling Molecule Activity at the Cellular and Subcellular Levels

The role of this compound as a signaling molecule is not well-documented in scientific literature. While its incorporation into the antifungal depsipeptide glomosporin indicates it contributes to a potent biological effect, there is currently no direct evidence to suggest it functions as a standalone signaling molecule through the classical mechanisms outlined below.

There is no available research that has investigated direct ligand-receptor interactions involving this compound in in vitro systems.

There is no available research detailing the modulation of specific intracellular enzyme activities or protein functions by this compound. While some fatty acids are known to be enzyme inhibitors, this has not been demonstrated for this particular compound. medchemexpress.com

There is no available research that demonstrates the regulation of gene expression profiles by this compound in any model cellular systems. Fatty acids, in general, can regulate gene expression through transcription factors like PPARs and SREBPs, but a specific role for this compound in these pathways has not been identified. nih.gov

Interactions within Microbial Systems and Ecologies

The influence of this compound and related branched-chain fatty acids (BCFAs) extends across various microbial ecosystems, modulating fungal, bacterial, and community-level dynamics.

This compound is a known fungal metabolite, playing a direct structural role in the production of complex secondary metabolites. 141.106.224ebi.ac.uk Research has identified it as a key component of glomosporin, a novel antifungal cyclic depsipeptide isolated from the fungus Glomospora sp. ebi.ac.ukjst.go.jp. Glomosporin consists of a heptapeptide (B1575542) core cyclized via the 3-hydroxy group of the 3,4-dihydroxy-4-methylhexadecanoyl side chain. ebi.ac.uk This secondary metabolite exhibits antifungal properties, demonstrating inhibitory activity against other fungi, including the clinically relevant pathogen Aspergillus fumigatus. ebi.ac.uk The incorporation of this specific fatty acid into the glomosporin structure is essential for its biological function, highlighting its importance in the chemical ecology and inter-species competition of fungi.

While direct studies on this compound are specific, the broader class of branched-chain fatty acids (BCFAs) to which it belongs is crucial for bacterial physiology. BCFAs are integral components of the cell membrane in many bacteria, where they play a vital role in maintaining membrane fluidity and adapting to environmental stressors. 141.106.224nih.gov

In bacteria such as Listeria monocytogenes, the proportion of BCFAs in the cell membrane changes in response to external pH. jst.go.jp Increased levels of anteiso-BCFAs are associated with enhanced tolerance to alkaline conditions, while acidic environments lead to a decrease. jst.go.jp This modulation of membrane composition is critical for survival in adverse pH environments. jst.go.jp Similarly, in Staphylococcus aureus, the synthesis of BCFAs is essential for viability and confers membrane fluidity. 141.106.224 The balance between bacterial-synthesized BCFAs and host-derived unsaturated fatty acids can calibrate the host's innate immune response and influence the outcome of an infection. 141.106.224

The synthesis of BCFAs typically originates from branched-chain amino acids like leucine, isole, and valine. nih.gov In some bacteria, BCFAs can functionally substitute for unsaturated fatty acids to maintain the necessary fluidity of the cell membrane, demonstrating a flexible adaptive mechanism. nih.gov

Table 1: Effects of Branched-Chain Fatty Acids (BCFAs) on Bacterial Physiology

| Bacterial Species | Context | Observed Effect of BCFAs | Reference |

| Listeria monocytogenes | pH Stress | Increased proportion of anteiso-BCFAs enhances tolerance to alkaline pH. | jst.go.jp |

| Staphylococcus aureus | Infection Dynamics | Essential for membrane fluidity and viability; modulates host innate immune response. | 141.106.224 |

| Xanthomonas campestris | Membrane Homeostasis | Can replace the function of unsaturated fatty acids to maintain membrane fluidity. | nih.gov |

Within complex microbial communities, such as the mammalian gut microbiota, BCFAs are important metabolic products that mediate host-microbe interactions. These fatty acids, including isobutyrate, isovalerate, and 2-methylbutyrate, are primarily produced by the bacterial fermentation of branched-chain amino acids derived from protein breakdown. ebi.ac.ukmdpi.com

Research has shown that BCFAs produced by gut commensal bacteria can significantly modulate host physiological processes. For instance, they can increase protein SUMOylation in intestinal cells, a post-translational modification involved in various cellular functions. ebi.ac.uk This action helps to dampen host inflammatory responses, such as the NF-κB pathway, and promotes intestinal epithelial integrity. ebi.ac.uk The concentration and production of BCFAs in the gut can be influenced by factors like diet and age, with studies noting an increase in fecal BCFA levels throughout the aging process, potentially linked to shifts in microbiota composition and a greater availability of proteins for fermentation. mdpi.com

The presence and concentration of BCFAs within the gut ecosystem illustrate a direct biochemical interplay between the microbiota and the host, where microbial metabolites actively influence host cellular signaling and immune homeostasis. ebi.ac.uk

Biochemical Roles in Plant and Non-Human Animal Physiology

The significance of this compound extends to the physiology of plants and animals, particularly in developmental and stress-response pathways.

While plant cell walls are primarily composed of complex polysaccharides like cellulose (B213188) and hemicelluloses, and sporopollenin (B1173437) is a highly resistant polymer derived from fatty acid precursors, the direct role of this compound in the synthesis of these specific structures is not established in available research.

However, the compound has been identified in plants. A metabolomics study of pearl millet (Pennisetum glaucum) detected this compound among other fatty acid-related metabolites. nih.gov In this context, its accumulation was not linked to structural development but rather to degradative processes associated with the storage of flour. nih.gov This finding confirms its presence in the plant kingdom, although its specific anabolic or developmental functions remain to be fully elucidated.

This compound is implicated in organismal responses to both abiotic and biotic stressors.

Abiotic Stress: In a study on pearl millet, the accumulation of this compound was significantly associated with genotypes exhibiting high rancidity. nih.gov Rancidity is a process of lipid oxidation, a form of abiotic, oxidative stress that leads to the degradation of grain quality during storage. nih.gov The increased levels of this and other free fatty acids are byproducts of the breakdown of stored lipids like triacylglycerols and phospholipids under stress conditions. nih.gov This suggests its role as a biomarker or product of oxidative stress in plants.

Biotic Stress: The compound plays a key role in biotic interactions, particularly between competing fungal species. As previously noted, this compound is an integral part of the antifungal secondary metabolite glomosporin, produced by Glomospora sp. ebi.ac.ukjst.go.jp By producing this compound, Glomospora engages in chemical warfare, inhibiting the growth of other fungi in its environment. ebi.ac.uk This represents a clear involvement in biotic stress, where the molecule acts as a defensive or competitive agent. Furthermore, other dihydroxy fatty acids have been shown to act as signals that can activate responses in fungal pathogens, underscoring the role of this class of molecules in mediating plant-pathogen interactions.

Advanced Analytical Methodologies for Comprehensive Research

Chromatographic Techniques for High-Resolution Separation and Purification

Chromatography is a cornerstone of lipid analysis, enabling the separation of individual lipid species from a complex mixture. The choice of technique depends on the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a premier technique for lipidomics because it separates lipids based on their physicochemical properties, such as polarity, in their native, underivatized state. nih.gov For a dihydroxy fatty acid like 3,4-Dihydroxy-4-methylhexadecanoic acid, reverse-phase (RP) HPLC is particularly effective. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. nih.gov Lipid species are separated based on their lipophilicity, which is determined by acyl chain length and degree of unsaturation.

The development of ultra-high performance liquid chromatography (UHPLC) has further enhanced lipidomics by providing higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com For separating hydroxy fatty acids, specialized columns are often employed.

Table 1: Typical HPLC Columns for (Hydroxy) Fatty Acid Separation

| Stationary Phase | Particle Type | Common Application | Reference |

|---|---|---|---|

| C18 (Octadecylsilane) | Core-shell or Fully Porous | General reverse-phase separation of a wide range of lipids, including fatty acids. nih.govunit.no | nih.govunit.no |

| C30 | Fully Porous | High-throughput untargeted lipidomics, excellent for separating isomeric lipids. nih.gov | nih.gov |

A typical HPLC method for profiling lipids, including this compound, would involve extraction from a biological sample, followed by injection onto an HPLC system coupled to a mass spectrometer. The gradient elution, typically using a mixture of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate, allows for the sequential elution of different lipid classes and individual species. mdpi.commdpi.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. colostate.edu However, fatty acids, especially those with polar hydroxyl groups like this compound, are generally non-volatile and prone to thermal degradation. colostate.edu Therefore, their analysis by GC requires a chemical modification step known as derivatization. colostate.edugcms.cz

Derivatization serves multiple purposes:

Increases Volatility: By replacing active hydrogens in carboxyl and hydroxyl groups with non-polar groups, the compound's boiling point is lowered. gcms.cz

Enhances Thermal Stability: Derivatives are less likely to decompose at the high temperatures used in the GC inlet and column. researchgate.net

Improves Chromatographic Peak Shape: Reduces tailing caused by adsorption of polar groups onto the column. colostate.edu

Common derivatization methods for fatty acids include methylation of the carboxylic acid group and silylation of the hydroxyl groups. colostate.edunih.gov For this compound, a two-step derivatization might be employed, or a single reagent that reacts with both functional groups.

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy Fatty Acids

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative | Reference |

|---|---|---|---|---|

| Alkylation | (Trimethylsilyl)diazomethane (TMSD) | Carboxylic Acid | Methyl Ester | nih.gov |

| Alkylation | Boron trifluoride in methanol (B129727) (BF3/MeOH) | Carboxylic Acid | Methyl Ester | nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) Ester/Ether | gcms.cz |

| Silylation | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Carboxylic Acid, Hydroxyl | tert-Butyldimethylsilyl (TBDMS) Ester/Ether | nih.gov |

After derivatization, the sample is injected into the GC-MS system, where the derivatives are separated on a capillary column (e.g., nonpolar phases like DB-1 or SPB-5) and detected. gcms.cz

Mass Spectrometry for Definitive Identification and Precise Quantification

Mass Spectrometry (MS) is an indispensable tool in lipidomics for its high sensitivity and ability to provide structural information. mdpi.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the confident identification and accurate quantification of lipids like this compound.

ESI and APCI are soft ionization techniques that generate intact molecular ions from the analyte, which is crucial for determining the molecular weight.

Electrospray Ionization (ESI): This is the most common ionization source for lipidomics. mdpi.com It is particularly well-suited for polar and charged molecules. In negative ion mode, ESI typically produces deprotonated molecules, [M-H]⁻, for fatty acids. unit.no Tandem MS (MS/MS) on this precursor ion can then be used to generate structurally informative fragment ions. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar lipids and can be less susceptible to matrix effects than ESI. unit.no It often generates [M-H]⁻ ions for fatty acids and can be used as a complementary technique to ESI. unit.no

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern, or "fingerprint," that helps to confirm the molecule's identity. nih.gov

Differentiating positional isomers, such as determining the exact locations of the hydroxyl groups in this compound, can be challenging with conventional collision-induced dissociation (CID). nih.gov CID often produces fragments from the cleavage of the weakest bonds, which may not be informative for locating substituents along an alkyl chain.

Electron-Activated Dissociation (EAD) is an alternative fragmentation technique that provides complementary and often more detailed structural information. nih.gov EAD involves radical-driven fragmentation, which can induce cleavages at different positions along the fatty acid backbone. This can generate unique fragment ions that are diagnostic for the specific positions of the hydroxyl and methyl groups, which would be difficult to distinguish from an isomer like 2,4-Dihydroxy-4-methylhexadecanoic acid using CID alone. nih.govnih.gov This technique is particularly valuable for the unambiguous identification of novel or unexpected lipid structures in complex samples. nih.gov

For quantitative analysis, targeted and systematic acquisition strategies are employed to ensure precision and accuracy.

Multiple Reaction Monitoring (MRM): This is a targeted approach performed on triple quadrupole or QTRAP mass spectrometers. researchgate.net It is considered the gold standard for quantification due to its exceptional sensitivity and specificity. The instrument is set to monitor one or more specific precursor-to-product ion transitions for each analyte. For this compound, a specific transition (e.g., from its molecular ion to a characteristic fragment ion) would be monitored over time. The area under the resulting chromatographic peak is proportional to the analyte's concentration. nih.gov The use of stable isotope-labeled internal standards is essential for accurate quantification.

Data-Independent Acquisition (DIA): DIA is a comprehensive approach that aims to systematically fragment all precursor ions within a specified mass range. nih.gov Unlike data-dependent acquisition (DDA) which selects only the most abundant ions for fragmentation, DIA cycles through predefined precursor isolation windows, generating MS/MS spectra for nearly all ions in the sample. nih.gov This creates a complete digital map of the sample's lipids, which can be retrospectively mined for the presence and quantity of specific compounds like this compound without prior knowledge of their presence. nih.gov

Table 3: Comparison of Quantitative MS Approaches

| Technique | Type | Selectivity | Primary Use | Reference |

|---|---|---|---|---|

| MRM | Targeted | Very High | Absolute/Relative Quantification of known lipids | researchgate.netnih.gov |

| DIA | Untargeted/Systematic | Moderate-High | Comprehensive profiling and relative quantification | nih.gov |

| DDA | Untargeted/Stochastic | Moderate | Discovery, identification of abundant lipids | nih.gov |

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Complex Structural Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful analytical technique for the unambiguous structural determination of organic molecules, including complex lipids like this compound. osti.gov The use of high-field magnets enhances spectral resolution and sensitivity, which is crucial for distinguishing between subtle differences in the chemical environments of atomic nuclei, thereby enabling detailed stereochemical and structural assignments. osti.govhyphadiscovery.com For a molecule with multiple chiral centers, such as this compound, high-field NMR is indispensable for elucidating its three-dimensional structure in solution. nih.gov

The complete structural characterization of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Detailed Research Findings:

1D NMR (¹H and ¹³C): Initial analysis using ¹H NMR provides information on the number and types of protons, their chemical environment, and scalar couplings, offering a preliminary map of the fatty acid chain. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including the carboxylic acid, the two hydroxyl-bearing carbons, the quaternary methyl-substituted carbon, and the aliphatic chain carbons. copernicus.org

2D Homonuclear Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would be used to trace the connectivity of the aliphatic backbone, confirming the sequence of methylene (B1212753) groups and identifying the proton at the C3 position adjacent to the C2 methylene group. copernicus.org

2D Heteronuclear Correlation (HSQC/HETCOR): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. This is essential for assigning the specific ¹H signal to its corresponding ¹³C signal along the entire fatty acid chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment would be instrumental in confirming the placement of the methyl group at the C4 position by observing correlations from the methyl protons to the C3, C4, and C5 carbons. It would also verify the positions of the hydroxyl groups through correlations from the C3 proton to surrounding carbons. hyphadiscovery.com

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): To determine the relative stereochemistry of the chiral centers at C3 and C4, NOESY or ROESY experiments are employed. These experiments detect protons that are close in space, regardless of whether they are connected through bonds. By observing the spatial proximity between the proton on C3, the protons of the C5 methylene group, and the methyl group protons at C4, the relative configuration of the hydroxyl and methyl substituents can be deduced. hyphadiscovery.com

Through the combined interpretation of these high-field NMR experiments, a definitive structure, including the precise location of functional groups and the relative stereochemistry of this compound, can be established.

Computational and Bioinformatics Tools for Data Processing and Interpretation

The analysis of complex lipids identified in metabolomics and lipidomics studies generates vast datasets that require sophisticated computational and bioinformatics tools for processing, analysis, and biological interpretation. nih.gov These tools are essential for transforming raw mass spectrometry data into meaningful biological insights, such as identifying metabolic pathways and constructing cellular networks involving compounds like this compound. mdpi.com

Software Platforms for Lipidomics and Metabolomics Data Analysis (e.g., MS-DIAL, MZmine2)

Following data acquisition by mass spectrometry, specialized software platforms are required to perform crucial processing steps including peak detection, deconvolution, alignment, and compound identification. MS-DIAL and MZmine2 are two prominent, open-source platforms widely used in the lipidomics community. researchgate.net

MS-DIAL (Mass Spectrometry-Data Independent Analysis) is a comprehensive software for untargeted metabolomics and lipidomics. sciex.jp It supports both data-dependent (DDA) and data-independent acquisition (DIA) workflows and features a built-in lipidomics-specific tandem mass spectral library for robust identification. sciex.jpgithub.io A key feature of recent versions is the ability to use electron-activated dissociation (EAD) data to provide deeper structural elucidation, including the precise location of hydroxyl groups and double bonds on a fatty acid chain. nih.govbiorxiv.org The workflow in MS-DIAL involves peak detection, deconvolution, alignment across multiple samples, and identification against its internal or user-supplied libraries. sciex.jp

MZmine2 is a modular, open-source framework renowned for its flexibility in processing mass spectrometry-based data. github.io It offers a wide range of user-configurable modules for raw data import, peak detection, feature alignment, gap-filling, and identification. github.io For lipidomics, MZmine2 allows for the creation of custom, user-defined databases, which is particularly useful for identifying non-standard lipids or modified species like hydroxylated fatty acids. github.ionih.gov Its ability to search for various adducts and neutral losses simultaneously enhances the confidence of lipid annotation. github.io

Below is a comparative table of features for MS-DIAL and MZmine2 relevant to the analysis of novel hydroxylated fatty acids.

| Feature | MS-DIAL | MZmine2 |

| Primary Data Types | Data-Independent (DIA), Data-Dependent (DDA) | LC-MS, Direct Infusion |

| Lipid Identification | Internal MS/MS libraries, MSP format support | Custom database generation, online database search (e.g., LIPID MAPS) |

| Structural Elucidation | Supports EAD for positional isomerism (OH, C=C) | Supports double bond position annotation with derivatization workflows |

| Workflow | More automated and integrated workflow | Highly modular and customizable workflow |

| User Interface | Graphical User Interface | Graphical User Interface, with command-line for batch processing |

| Key Strength | Advanced support for DIA and structural elucidation | High flexibility and custom database creation |

| Reference | nih.gov, sciex.jp | github.io, nih.gov |

Both platforms are powerful tools that could be used to process raw data from an experiment designed to detect this compound, enabling its identification and semi-quantification across different biological samples. researchgate.netdergipark.org.tr

Pathway Enrichment Analysis and Metabolic Network Reconstruction

Once a compound like this compound is identified and quantified, the next step is to understand its biological role.

Pathway Enrichment Analysis is a statistical method used to determine whether a list of identified and significantly altered metabolites are over-represented in predefined metabolic pathways. nih.govbiorxiv.org If a study found that levels of this compound and other related lipids were significantly changed under a specific condition, this list of metabolites would be submitted to a tool like g:Profiler or MetaboAnalyst. nih.govresearchgate.net The tool compares the input list against pathway databases (e.g., KEGG, Reactome). researchgate.netnih.gov A significant result might suggest that, for instance, "Fatty Acid Oxidation" or "Sphingolipid Metabolism" pathways are perturbed, providing a crucial clue to the compound's function. nih.govnih.gov This approach helps to move from a simple list of molecules to a functional interpretation of metabolic changes. biorxiv.org

Metabolic Network Reconstruction is a more comprehensive, bottom-up approach that aims to assemble a complete map of an organism's metabolism based on genomic and biochemical data. wikipedia.orgscilit.com These reconstructions, often developed at a genome-scale, represent a structured knowledge base of all known metabolic reactions in an organism. frontiersin.orgbabraham.ac.uk When a novel or less-characterized compound like this compound is discovered, these network models can be interrogated to hypothesize its origin and fate. Researchers can search the network for enzymes (e.g., cytochrome P450s, epoxide hydrolases) that could potentially synthesize this dihydroxy fatty acid from a precursor or, conversely, enzymes that might further metabolize it. nih.govnih.gov This in-silico analysis helps to place the compound within the broader context of cellular metabolism, identify knowledge gaps, and design new experiments to validate its predicted connections. wikipedia.org

Future Research Trajectories and Academic Applications

Exploration of Undiscovered Stereoisomers and Their Distinct Biological Activities

The presence of chiral centers at the 3 and 4 positions of 3,4-Dihydroxy-4-methylhexadecanoic acid implies the existence of multiple stereoisomers. The spatial arrangement of the hydroxyl and methyl groups can lead to distinct three-dimensional structures. It is a well-established principle in pharmacology and biochemistry that stereochemistry often dictates biological activity. Different stereoisomers can interact with enzymes and receptors in unique ways, leading to varied physiological effects.

Future research should focus on the stereoselective synthesis of all possible isomers of this compound. Once isolated, these pure stereoisomers could be screened in a variety of biological assays to determine if they possess distinct activities, such as antimicrobial, anti-inflammatory, or cytotoxic properties. Comparative studies of these isomers would be crucial in elucidating structure-activity relationships.

Investigation of Its Role in Currently Uncharacterized Biological Processes and Pathways

The unique structure of this compound suggests it may play a role in specialized biological processes. Its long hydrocarbon tail indicates it could be a component of cellular membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins. The hydroxyl and methyl groups could also be involved in signaling pathways or act as a precursor to other bioactive molecules.

Future studies could involve introducing labeled versions of this fatty acid to cell cultures or model organisms to trace its localization and interactions within the cell. This could reveal its involvement in processes such as cell signaling, membrane trafficking, or as a component of complex lipids.

Development of the Compound or its Analogues as Research Probes or Biochemical Tools

Should this compound be found to interact with specific proteins or pathways, it could be developed into a valuable research tool. By attaching fluorescent tags or other reporter molecules, scientists could create probes to visualize and study the biological systems with which it interacts.

Furthermore, synthetic analogues of this fatty acid could be created to modulate its activity. These analogues could serve as inhibitors or activators of specific enzymes or pathways, providing a deeper understanding of their function.

Biotechnological Applications for Sustainable Production and Biocatalysis via Engineered Systems

The discovery of the enzymes involved in the biosynthesis of this compound would open the door to its sustainable production through biotechnological means. By introducing the relevant genes into microbial hosts like E. coli or yeast, it may be possible to produce this compound in large quantities through fermentation.

This approach would be more environmentally friendly and potentially more cost-effective than chemical synthesis. Moreover, the enzymes themselves could be harnessed for biocatalysis, using them to perform specific chemical transformations in the production of other valuable compounds.

Further Elucidation of its Ecological Significance and Environmental Interactions

If this compound is a naturally occurring compound, it likely has a specific ecological role. It could function as a signaling molecule between organisms, a defense compound against predators or pathogens, or play a role in symbiotic relationships.

Q & A

Q. How to design a robust study investigating the compound’s role in lipid metabolism?

- Methodological Answer : Utilize stable isotope-labeled analogs (e.g., ¹³C-methyl) for tracing metabolic flux in cell cultures. Pair with knockout models (e.g., CRISPR-Cas9 for FABP4) to identify specific pathways. Include sham-treated controls and blinded analysis to minimize bias. Longitudinal sampling (0–72 hr) captures dynamic metabolic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.